4-acetylphenyl 3,4-dichlorobenzoate
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Overview
Description
4-acetylphenyl 3,4-dichlorobenzoate is an organic compound that features both acetyl and dichlorobenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl 3,4-dichlorobenzoate typically involves the esterification of 4-acetylphenol with 3,4-dichlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
4-acetylphenyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The dichlorobenzoate group can be reduced to form a benzoate group.
Substitution: The chlorine atoms in the dichlorobenzoate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-acetylphenyl 3,4-dichlorobenzoic acid.
Reduction: 4-acetylphenyl benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetylphenyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetylphenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the growth and motility of breast cancer cells by suppressing the Brk and FAK signaling pathways . This inhibition leads to cell cycle arrest and reduced cell migration and invasion.
Comparison with Similar Compounds
Similar Compounds
4-acetylphenyl benzoate: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.
3,4-dichlorobenzoic acid: Lacks the acetylphenyl group, limiting its applications in medicinal chemistry.
Uniqueness
4-acetylphenyl 3,4-dichlorobenzoate is unique due to the presence of both acetyl and dichlorobenzoate groups
Properties
IUPAC Name |
(4-acetylphenyl) 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)10-2-5-12(6-3-10)20-15(19)11-4-7-13(16)14(17)8-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVYKMXPOAUHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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